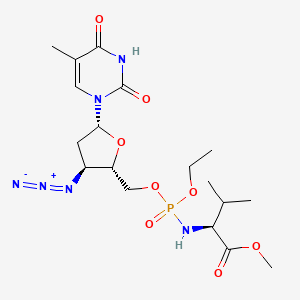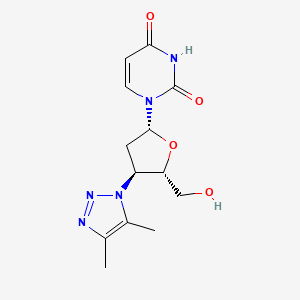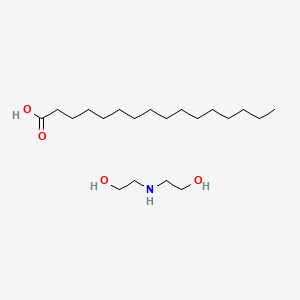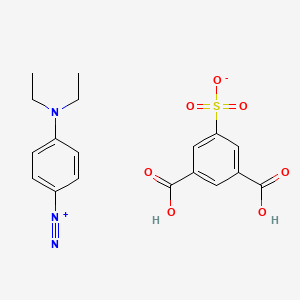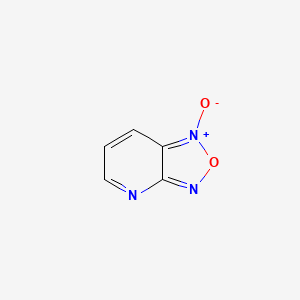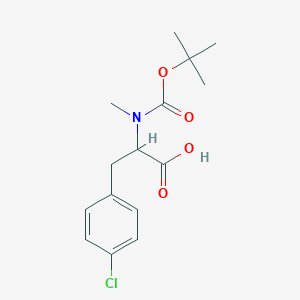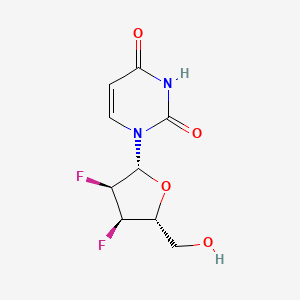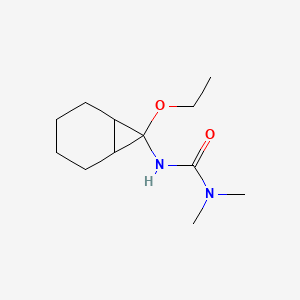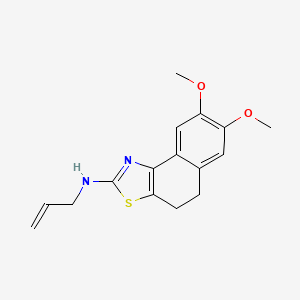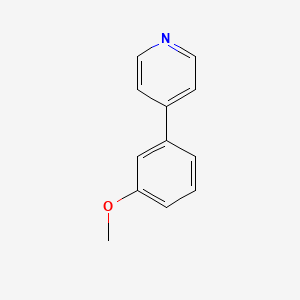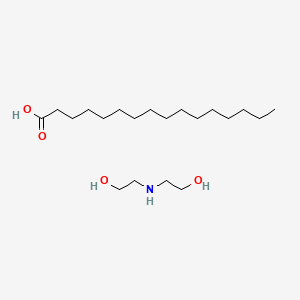
alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Multicomponent reactions and continuous flow processes are employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxamic acid to corresponding nitroso or nitro compounds.
Reduction: Reduction of nitroso or nitro groups back to hydroxamic acid.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s effects are mediated through pathways involving the modulation of enzymatic activity and subsequent biochemical reactions .
類似化合物との比較
Similar Compounds
- Alpha-Methyl-4-phenyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-morpholinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-oxo-2-thioxo-3-thiazolidineacetic acid
Uniqueness
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety contributes to its potential as an enzyme inhibitor, differentiating it from other piperidine derivatives .
特性
CAS番号 |
23573-85-5 |
|---|---|
分子式 |
C9H19ClN2O2 |
分子量 |
222.71 g/mol |
IUPAC名 |
N-hydroxy-2-methyl-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(9(12)10-13)7-11-5-3-2-4-6-11;/h8,13H,2-7H2,1H3,(H,10,12);1H |
InChIキー |
YRHUZZNPGHUDJG-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCCC1)C(=O)NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


